4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-3-4-11(5-10(9)2)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBSZRICIJYTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole is a compound belonging to the triazole family, characterized by its unique chloromethyl and dimethylphenyl substituents. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3
- Molecular Weight : 233.72 g/mol
Structural Representation
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or nucleic acids. This interaction can lead to inhibition of specific enzymes or receptors involved in various biological pathways.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of triazole derivatives indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 0.46 | Thymocytes |
| Compound B | 0.012 | Lymphocytes |
| 4-(Chloromethyl)-... | TBD | TBD |
These findings suggest that the compound may possess anti-cancer properties through mechanisms involving apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Triazoles have been explored for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(Bromomethyl)-... | Similar structure with bromine | Moderate cytotoxicity |
| 4-(Chloromethyl)-... | Lacks methyl groups on phenyl | Higher reactivity |
This comparison highlights the unique properties imparted by the chloromethyl and dimethyl groups in enhancing biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The chloromethyl group in the target compound differentiates it from derivatives with thioether (e.g., 6a, 27) or alkoxy groups (e.g., 24). This group enhances electrophilicity, enabling further functionalization .
Physicochemical Properties
- IR Spectroscopy : The chloromethyl group is expected to show a C-Cl stretch near 702 cm⁻¹ , consistent with similar compounds (e.g., 6h ).
- NMR Spectroscopy : The 3,4-dimethylbenzyl group would exhibit aromatic protons (δ ~6.8–7.3 ppm) and methyl signals (δ ~2.5 ppm), as seen in 6h . The chloromethyl CH2 group may resonate at δ ~4.5–5.0 ppm.
Stability and Reactivity
- Chloromethyl Reactivity : The chloromethyl group is susceptible to nucleophilic substitution, enabling conjugation with amines or thiols. This contrasts with stable groups like methoxy (24) or thioether (6a) .
- Thermal Stability : The aromatic 3,4-dimethylbenzyl group may improve thermal stability compared to aliphatic derivatives (e.g., 24).
Q & A
Q. What are the standard synthetic routes for 4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole, and how do reaction conditions influence yield?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Critical parameters include:
- Catalyst : Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) ensure regioselective 1,4-disubstituted triazole formation .
- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .
- Temperature : Mild conditions (25–60°C) prevent decomposition of sensitive intermediates . Yields can exceed 85% under optimized conditions, as demonstrated in analogous triazole syntheses .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 1,4-substitution) and purity. Aromatic protons appear at δ 7.0–8.0 ppm, while the chloromethyl (-CH₂Cl) group resonates near δ 4.5–5.0 ppm .
- IR spectroscopy : Stretching vibrations for C-Cl (~600–800 cm⁻¹) and triazole C-N (~1450–1550 cm⁻¹) validate functional groups .
- Melting point : Consistency with literature values (e.g., 124–125°C for similar triazoles) indicates purity .
Q. How can researchers design preliminary biological activity assays for this compound?
Basic protocols involve:
- In vitro cytotoxicity : Use MCF-7 (breast cancer) or similar cell lines with the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure IC₅₀ values .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations .
Advanced Research Questions
Q. How can regioselectivity in triazole synthesis be controlled when modifying the chloromethyl or aryl groups?
Advanced strategies include:
- Heterogeneous catalysis : Ag-Zn nanoheterostructures promote regioselective 1,4-disubstitution even with bulky substituents (e.g., 3,4-dimethylphenyl) .
- Solvent effects : Low-polarity solvents (e.g., toluene) favor 1,4-products, while DMSO may shift selectivity in sterically hindered systems .
Q. What computational methods predict the physicochemical and nonlinear optical (NLO) properties of this triazole?
Q. How should researchers address contradictions in reported biological activities of structurally similar triazoles?
Analyze variables such as:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the aryl ring may enhance cytotoxicity but reduce solubility .
- Assay conditions : Variances in cell lines, incubation times, or solvent (DMSO vs. ethanol) can alter IC₅₀ values by >50% .
Q. What advanced methodologies validate the compound’s pharmacokinetic and toxicity profiles?
Q. How do solvent media influence the compound’s electronic properties for material science applications?
Solvent polarity (e.g., ε = 4–80) modulates:
- Dipole moment : Increases from ~5 D (gas phase) to ~8 D in water, enhancing charge transfer .
- Hyperpolarizability (β) : Solvent stabilization amplifies β by 2–3×, critical for NLO device design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
